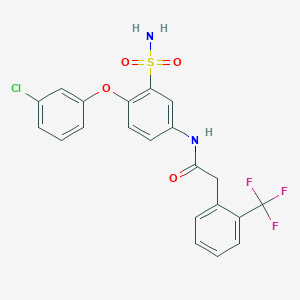
P2X4 antagonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P2X4 antagonist-2 is a compound that selectively inhibits the P2X4 receptor, a subtype of the P2X receptor family. P2X4 receptors are ATP-gated ion channels that play a significant role in various physiological processes, including inflammation and pain signaling . The inhibition of P2X4 receptors by this compound has shown potential therapeutic benefits in treating conditions such as neuropathic pain and neuroinflammation .
Preparation Methods
The synthesis of P2X4 antagonist-2 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of tritium-labeling to create a radiotracer for research purposes . The synthetic route typically includes the following steps:
- Preparation of the core structure through a series of organic reactions.
- Introduction of functional groups to enhance selectivity and potency.
- Final coupling reaction to form the desired antagonist.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
P2X4 antagonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its binding affinity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different pharmacological properties .
Scientific Research Applications
P2X4 antagonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of P2X4 receptors.
Biology: Investigates the role of P2X4 receptors in cellular signaling and physiological processes.
Industry: Utilized in the development of new drugs targeting P2X4 receptors for various medical conditions.
Mechanism of Action
P2X4 antagonist-2 exerts its effects by binding to the P2X4 receptor and inhibiting its activity. The P2X4 receptor is an ATP-gated ion channel that allows the flow of cations such as calcium and sodium into the cell. By blocking this channel, this compound prevents the downstream signaling events that lead to inflammation and pain . The molecular targets include the ATP-binding sites on the P2X4 receptor, and the pathways involved are related to calcium signaling and inflammatory responses .
Comparison with Similar Compounds
P2X4 antagonist-2 is unique in its high selectivity and potency for the P2X4 receptor compared to other P2X receptor subtypes. Similar compounds include:
PSB-15417: Another potent and selective P2X4 receptor antagonist.
5-BDBD: A benzodiazepine derivative that also inhibits P2X4 receptors.
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties .
Properties
Molecular Formula |
C21H16ClF3N2O4S |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H16ClF3N2O4S/c22-14-5-3-6-16(11-14)31-18-9-8-15(12-19(18)32(26,29)30)27-20(28)10-13-4-1-2-7-17(13)21(23,24)25/h1-9,11-12H,10H2,(H,27,28)(H2,26,29,30) |
InChI Key |
CMFKVCGCNOSZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


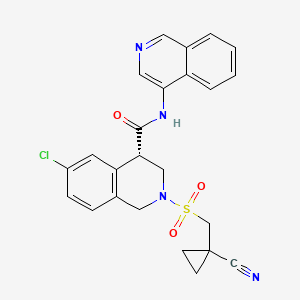
![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
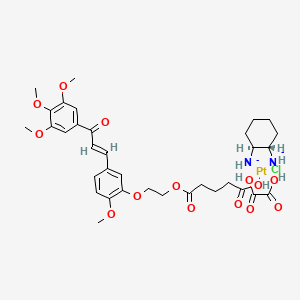
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
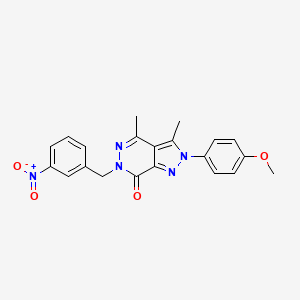
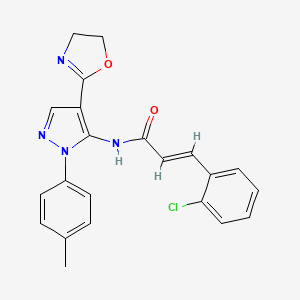
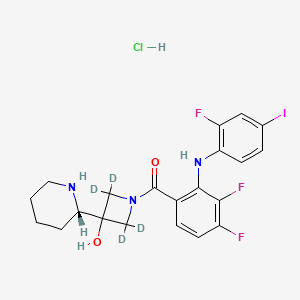
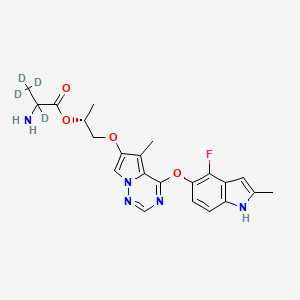
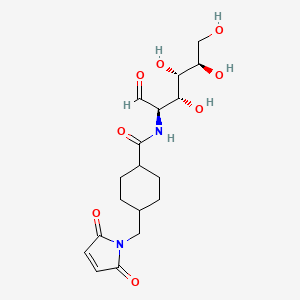
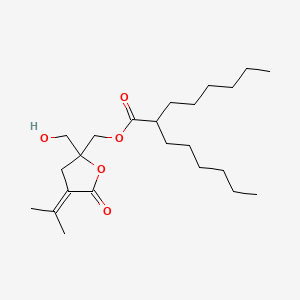

![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

